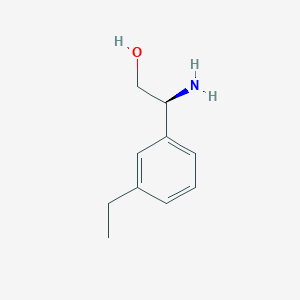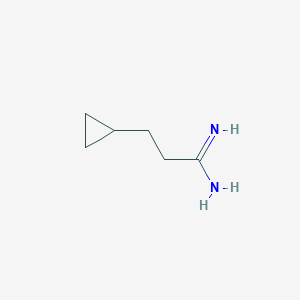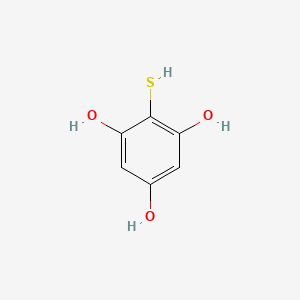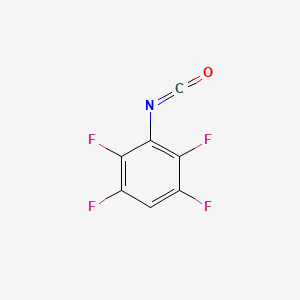
Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluoro and methyl substituent on the phenyl ring, along with a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 3-fluoro-4-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-(3-fluoro-4-methylphenyl)-2-hydroxyethanol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.
Reduction: 2-(3-fluoro-4-methylphenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The hydroxyacetate group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- Methyl 2-(3-chloro-4-methylphenyl)-2-hydroxyacetate
- Methyl 2-(3-bromo-4-methylphenyl)-2-hydroxyacetate
- Methyl 2-(3-fluoro-4-ethylphenyl)-2-hydroxyacetate
Comparison: Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluoro compound may exhibit different pharmacokinetic properties and binding affinities. The ethyl-substituted analog may have altered steric and electronic effects, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11FO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5,9,12H,1-2H3 |
InChI Key |
ZZVBBPQCEFEVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)OC)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



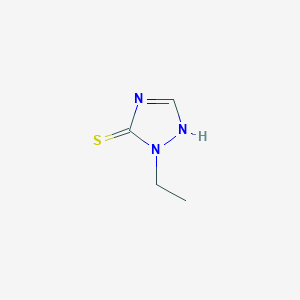
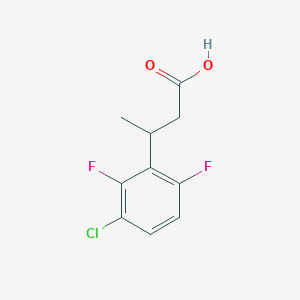
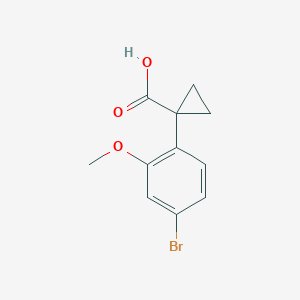

![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
